Aroclor 5460

Overview

Description

Aroclor 5460 is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols . It is a hazardous material with many physiological and developmental effects which includes; oncogenic, reproductive system disturbance, acne-causing effects and others .

Synthesis Analysis

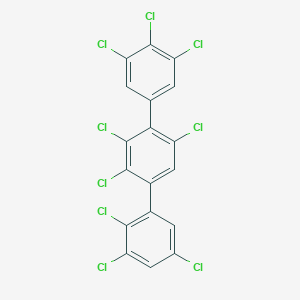

This compound is a mixture of polychlorinated terphenyl molecules in multiple configurations (ortho-, meta-, or para-) with 60% chlorination by weight . In the naming series, the final two digits indicated the amount of this compound in the product .Molecular Structure Analysis

The molecular formula of this compound is C18H5Cl9 . The exact mass is 539.752899 g/mol and the monoisotopic mass is 535.758799 g/mol .Chemical Reactions Analysis

This compound is used primarily as electrical insulating fluids in capacitors and transformers and also as hydraulic, heat transfer, and lubricating fluids . It is also used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .Physical And Chemical Properties Analysis

This compound has a molecular weight of 540.3 g/mol . It is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols .Scientific Research Applications

Tissue Deposition in Marine Life

- Analysis in Cod : A study described an analytical procedure for Aroclor 5460, a chlorinated terphenyl, and observed its deposition in various tissues of cod. The study found poor absorptive and excretory efficiency, and some selectivity in the absorption, deposition, or excretion of this compound (Addison, R., Fletcher, G., Ray, S., & Doane, J., 1972).

Impact on Rat Tissues and Liver Function

- Distribution in Rat Tissues : In another study, male rats were dosed with this compound, and residues were found in all analyzed tissues, with the liver showing the greatest concentration. The pattern of residue in the liver differed from the administered standard mixture, indicating differential metabolism rates of its components (Sosa-Lucero Jc, Depeyster Fa, & Thomas Gh, 1973).

Environmental Contamination and Biota Accumulation

- Presence in Estuarine Environment : A study detected this compound in sediments and shellfish from an estuarine environment, highlighting its environmental persistence and accumulation in marine biota (Hale, R., Greaves, J., Gallagher, K., & Vadas, George G., 1990).

Influence on Enzyme Activity

- Effect on Cytochrome P4501A : Research on the mummichog fish revealed that exposure to this compound did not significantly induce hepatic cytochrome P4501A, unlike other related compounds. This suggests a differential biological response to this compound compared to similar chemicals (Gallagher, K., Veld, P. V., Hale, R., & Stegeman, J., 1995).

Safety and Hazards

Mechanism of Action

Target of Action

Aroclor 5460, a chlorinated terphenyl, is structurally and chemically similar to polychlorinated biphenyls (PCBs)

Mode of Action

It’s known that this compound is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols . It is also nonoxidizing, noncorrosive, and thermoplastic .

Biochemical Pathways

It’s known that four main enzymes are reported for the biodegradation pathway of pcbs: biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) . Given the structural similarity of this compound to PCBs, it’s plausible that similar enzymes and pathways may be involved in its metabolism.

Pharmacokinetics

It’s known that this compound is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that its bioavailability may be limited, and its excretion may be slow.

Result of Action

It’s known that this compound is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that it may accumulate in tissues and have long-term effects.

Action Environment

It’s known that this compound is a stable, nonflammable compound . This suggests that it may be resistant to degradation in various environmental conditions.

Biochemical Analysis

Biochemical Properties

Aroclor 5460 plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive metabolites that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, this compound can disrupt the function of proteins involved in cell signaling pathways, leading to altered cellular responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to induce oxidative stress, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This can result in changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Moreover, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism . Upon binding to AhR, this compound can induce the expression of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage. Additionally, this compound can inhibit the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to increased oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable and resistant to degradation, which can lead to its accumulation in biological systems over time . Long-term exposure to this compound has been shown to cause persistent oxidative stress, chronic inflammation, and increased risk of cancer . In in vitro studies, this compound has been observed to cause time-dependent changes in gene expression and cellular metabolism, indicating its potential for long-term biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function, such as mild oxidative stress and altered gene expression . At high doses, this compound can cause severe toxic effects, including liver damage, reproductive toxicity, and increased risk of cancer . Threshold effects have been observed in animal studies, where certain doses of this compound can cause significant biological effects, while lower doses may not have noticeable effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize this compound into reactive metabolites that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Within cells, this compound can accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects . The distribution of this compound within tissues can vary depending on the dose and duration of exposure .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments such as the endoplasmic reticulum, mitochondria, and nucleus . In the endoplasmic reticulum, this compound can interfere with protein folding and secretion, leading to endoplasmic reticulum stress . In mitochondria, this compound can disrupt mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species . Additionally, this compound can affect gene expression by interacting with nuclear receptors and transcription factors .

properties

IUPAC Name |

1,3,4-trichloro-5-(2,3,5-trichlorophenyl)-2-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5Cl9/c19-7-3-8(15(24)13(23)4-7)9-5-10(20)14(18(27)16(9)25)6-1-11(21)17(26)12(22)2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRFJLRPRQPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C(=C2Cl)Cl)C3=C(C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864310 | |

| Record name | 1~2~,1~3~,1~5~,2~2~,2~3~,2~5~,3~3~,3~4~,3~5~-Nonachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11126-42-4 | |

| Record name | Polychlorinated triphenyl (aroclor 5460) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011126424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

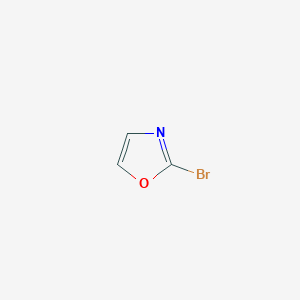

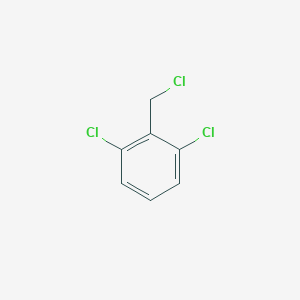

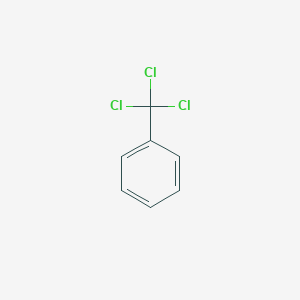

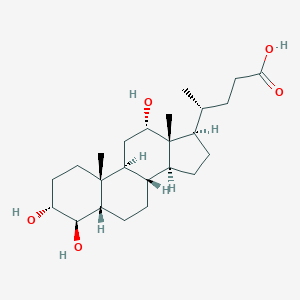

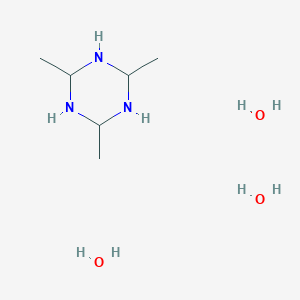

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)

![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)

![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)